2-(3-Ethylphenyl)thiophene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12S |
|---|---|
Molecular Weight |
188.29 g/mol |
IUPAC Name |
2-(3-ethylphenyl)thiophene |
InChI |
InChI=1S/C12H12S/c1-2-10-5-3-6-11(9-10)12-7-4-8-13-12/h3-9H,2H2,1H3 |
InChI Key |
DSSPFHFOHHFLNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C2=CC=CS2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 3 Ethylphenyl Thiophene and Analogues
Strategies for Carbon-Carbon Bond Formation to the Thiophene (B33073) Core
The construction of a C-C bond between a thiophene ring and a phenyl group is most effectively achieved through cross-coupling methodologies. These reactions typically involve the coupling of a thiophene derivative, functionalized with a halide or an organometallic group, with an appropriately functionalized aromatic partner.
Among the various strategies, transition-metal-catalyzed reactions are the most powerful and widely used for C-C bond formation in modern organic synthesis. thieme-connect.commdpi.comrsc.org Palladium-based catalysts, in particular, have demonstrated exceptional activity and functional group tolerance in this context. researchgate.netsemanticscholar.orgnih.gov These methods provide a direct and atom-economical route to substituted thiophenes. nih.gov
Palladium-catalyzed reactions are central to the synthesis of 2-arylthiophenes. These processes generally involve the reaction of a halo-thiophene (e.g., 2-bromothiophene) with an aryl-organometallic reagent, or vice versa, in the presence of a palladium catalyst and a suitable base.
####### 2.1.1.1.1. Suzuki-Miyaura Cross-Coupling with Boronic Acid Derivatives
The Suzuki-Miyaura reaction is a highly versatile and widely utilized method for C-C bond formation due to its mild reaction conditions, the commercial availability and stability of boronic acid derivatives, and the environmentally benign nature of its boron-containing byproducts. researchgate.netnih.gov The reaction couples an organoboron compound (like 3-ethylphenylboronic acid) with an organic halide (like 2-bromothiophene) in the presence of a palladium catalyst and a base. nih.govnih.gov Novel palladium complexes, including phosphine-free systems, have been developed to enhance catalytic activity, often in conjunction with microwave irradiation to accelerate the reaction. tandfonline.comresearchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of 2-Arylthiophenes
| Thiophene Substrate | Aryl Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield (%) |
| 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Aqueous DMF | 80 °C | >95 |
| 2,5-Dibromothiophene | Arylboronic acid | Pyrimidine-based Pd(II) complex | K₂CO₃ | H₂O/Toluene | Microwave, 120 °C | 85-95 |
| 2-Bromo-5-(bromomethyl)thiophene | Various Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 °C, 12 h | 72-87 |
| 4-Bromothiophene-2-carbaldehyde | Arylboronic pinacol esters/acids | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 °C, 12 h | 65-95 |
This table presents representative data compiled from various studies on Suzuki-Miyaura couplings of thiophenes. tandfonline.comresearchgate.netnih.govnih.gov
####### 2.1.1.1.2. Stille Cross-Coupling with Organostannanes
The Stille reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide or triflate. wikipedia.orglibretexts.org This methodology is highly effective for synthesizing aryl-substituted thiophenes due to its tolerance of a wide array of functional groups and its regioselectivity. nih.gov Organostannanes, such as tributyl(thienyl)stannane or tributyl(3-ethylphenyl)stannane, are stable to air and moisture. wikipedia.org However, a significant drawback is the high toxicity of the tin reagents and byproducts. wikipedia.org The reaction is typically catalyzed by palladium complexes like Pd(PPh₃)₄. nih.gov
Table 2: Examples of Stille Coupling for the Synthesis of Aryl-Thiophene Linkages
| Thiophene Substrate | Organostannane Reagent | Catalyst | Solvent | Conditions | Yield (%) |
| 2,5-Dibromothiophene | Tributyl(2-thienyl)tin | Pd(PPh₃)₄ | Toluene | Reflux | 70-85 |
| Aryl Bromide | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | DMF | 80 °C, 16 h | 80-95 |
| 2-Bromothiophene | Aryl Stannane | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 100 °C, 12 h | ~90 |
| Vinyl Bromide | Vinyl Stannane | Pd₂(dba)₃, AsPh₃ | DMF | Not specified | >80 |
This table presents representative data compiled from various studies on Stille couplings involving thiophenes. nih.govharvard.edujcu.edu.au
####### 2.1.1.1.3. Sonogashira Cross-Coupling for Alkynylated Thiophenes
The Sonogashira reaction is the premier method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It employs a dual catalyst system, consisting of a palladium complex and a copper(I) salt (typically copper(I) iodide), in the presence of an amine base. organic-chemistry.org This reaction is crucial for synthesizing 2-alkynylthiophenes, which are important analogues and versatile intermediates for more complex structures. The reaction proceeds under mild conditions, often at room temperature, and tolerates a variety of functional groups. wikipedia.org Water has even been successfully used as a solvent in some procedures, enhancing the sustainability of the method. nih.gov
Table 3: Examples of Sonogashira Coupling for the Synthesis of Alkynylthiophenes
| Thiophene Substrate | Terminal Alkyne | Catalyst System | Base | Solvent | Conditions | Yield (%) |
| 2-Iodothiophene | Various terminal alkynes | Pd/C-CuI-PPh₃ | Et₃N | Water | 80 °C | 75-90 |
| 2-Bromothiophene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | 70 °C, 4 h | ~95 |
| 2-Aryl-5-iodothieno[3,2-b]thiophene | Various terminal alkynes | Pd(OAc)₂, CuI, PPh₃ | iPr₂NH | THF | 65 °C | 55-75 |
| Aryl Iodide | Ethynyltrimethylsilane | Pd(PPh₃)₄, CuI | Et₃N | THF | Room Temp | >90 |
This table presents representative data compiled from various studies on Sonogashira couplings. nih.govgelest.comresearchgate.net
####### 2.1.1.1.4. Kumada Coupling with Grignard Reagents
The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) and an organic halide. jcu.edu.auwikipedia.org The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org For the synthesis of 2-(3-Ethylphenyl)thiophene, this could involve reacting 2-thienylmagnesium bromide with 1-bromo-3-ethylbenzene or, alternatively, 3-ethylphenylmagnesium bromide with 2-bromothiophene. The reaction is valued for its use of readily prepared Grignard reagents and its cost-effectiveness, though the high reactivity of Grignard reagents can limit its functional group compatibility compared to other methods. organic-chemistry.orgchemistryviews.org The choice of solvent, such as 2-methyl-tetrahydrofuran, can be crucial for minimizing side-product formation and improving yields. google.com
Table 4: Examples of Kumada Coupling for Aryl-Aryl Bond Formation
| Grignard Reagent | Organic Halide | Catalyst | Solvent | Conditions | Yield (%) |
| Phenylmagnesium bromide | Chlorobenzene | NiCl₂(dppp) | Diethyl ether/THF | Reflux | 97 |
| Arylmagnesium bromide | Aryl chloride | NiCl₂(PCy₃)₂ | THF | Room Temp | 70-98 |
| 2-Thienylmagnesium bromide | Aryl Bromide | NiCl₂(dppe) | THF | 25 °C | High |
| 3-Alkylthienylmagnesium halide | 3-Bromothiophene | Ni(dppp)Cl₂ | THF | Not specified | >90 |
This table presents representative data compiled from various studies on Kumada couplings. jcu.edu.auwikipedia.orggoogle.comresearchgate.net
Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium-Catalyzed Arylation Approaches
Direct Arylation of Thiophenes (e.g., C-H Functionalization)
Direct C-H arylation has emerged as a powerful tool for the synthesis of 2-arylthiophenes, offering a more sustainable alternative to conventional methods. unipd.it This approach typically involves the palladium-catalyzed coupling of an unfunctionalized thiophene with an aryl halide. unipd.it The regioselectivity of this reaction is a key consideration, with functionalization generally favored at the more acidic α-positions (C2 and C5) of the thiophene ring. nih.gov
One efficient method utilizes a low loading of a phosphine-free palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), with potassium acetate (KOAc) as the base in a solvent like N,N-dimethylacetamide (DMAc). researchgate.net To control for the potential formation of polyarylated products, a large excess of thiophene is often employed. researchgate.net This strategy has proven effective for a wide range of aryl bromides, including those with sterically hindering ortho-substituents like 2-bromobenzonitrile and 1-bromonaphthalene. researchgate.net
While α-arylation is more common, methods for the more challenging β-arylation have also been developed. nih.gov For instance, a palladium-catalyzed 1,4-migration associated with direct arylation can activate the β-positions of 2-arylthiophenes for subsequent coupling. rsc.orgrsc.org This process involves the oxidative addition of a 2-(2-bromoaryl)thiophene to palladium, followed by a 1,4-palladium shift that enables functionalization at the C3 position. rsc.orgrsc.org
Below is a table summarizing typical conditions for the direct arylation of thiophene:
| Catalyst | Base | Solvent | Temperature (°C) | Arylating Agent | Position of Arylation | Reference |
| Pd(OAc)₂ (0.2 mol%) | KOAc | DMAc | 130-140 | Aryl bromides | C2 | researchgate.net |
| PdCl₂/P[OCH(CF₃)₂]₃ | Ag₂CO₃ | HFIP | Room Temp | Aryl iodides | C3 | nih.govacs.org |
| Pd(OAc)₂ | KOAc | DMA | Not specified | Aryl bromides | C5 (of 2-substituted thiophenes) | rsc.org |
This table presents a selection of reported conditions and is not exhaustive.
Rhodium-Catalyzed Cross-Dehydrogenative Coupling of N-Phenyl Substituents with Thiophenes
Rhodium-catalyzed cross-dehydrogenative coupling (CDC) represents another advanced strategy for forming C-C bonds between two C-H bonds directly. researchgate.netchemistryviews.org This methodology has been successfully applied to the coupling of N-phenyl-7-azaindoles with thiophene derivatives. chemistryviews.org The 7-azaindole moiety is significant as it is found in various pharmaceutically active molecules. chemistryviews.org
A typical catalytic system for this transformation employs [Cp*RhCl₂]₂ as the catalyst, silver(I) oxide (Ag₂O) as an oxidant, and silver hexafluoroantimonate (AgSbF₆) as an additive, with methanol (MeOH) as the solvent. chemistryviews.org The reactions are generally conducted at elevated temperatures, such as 120 °C, under an air atmosphere. chemistryviews.org This method has been shown to be effective for a range of thiophenes and benzothiophenes, affording the desired coupled products in moderate to good yields. chemistryviews.org
The proposed mechanism involves the initial C-H activation at the N-phenyl group of the 7-azaindole derivative to form a six-membered rhodacycle intermediate. chemistryviews.org This is followed by coordination of the thiophene, a subsequent C-H bond cleavage, and finally, reductive elimination to release the product. chemistryviews.org The catalyst is then regenerated through oxidation. chemistryviews.org
Regioselective Functionalization via Metalation and Directed C-H Activation
Achieving regioselectivity in the functionalization of the thiophene ring is a central challenge in the synthesis of specifically substituted derivatives. nih.gov Metalation and directed C-H activation are powerful strategies to control the position of new bond formation.
Directed C-H Activation Pathways Utilizing Transient Directing Groups
A significant advancement in C-H activation is the use of transient directing groups (TDGs). snnu.edu.cnrsc.org This strategy avoids the additional synthetic steps of installing and removing a directing group by forming the directing moiety in situ. snnu.edu.cnresearchgate.net The TDG reversibly binds to the substrate and coordinates to the metal catalyst, guiding the C-H activation to a specific position, typically ortho to the directing group. researchgate.netslideshare.net Once the reaction is complete, the TDG is released. researchgate.net
The key criteria for a successful TDG include its chemo-selective and reversible formation, stability during the reaction, and non-interference with the desired transformation. snnu.edu.cn For example, the in situ formation of an imine from a ketone can direct the ortho-C-H functionalization of the aromatic ring. slideshare.net This approach combines the high selectivity of directed C-H activation with the operational simplicity of non-directed methods. rsc.org
Selective Lithiation and Zincation Reactions for Thiophene Diversification
Deprotonative metalation using organolithium reagents is a classic and effective method for the regioselective functionalization of thiophenes. researchgate.net The high acidity of the α-protons allows for selective deprotonation at the C2 or C5 positions using bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). researchgate.net The resulting lithiated thiophene can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. researchgate.net For instance, successive direct lithiations have been used to synthesize complex, polysubstituted thiophenes. researchgate.net
The use of lithium magnesate bases, such as Bu₃MgLi, can also achieve regioselective deprotonation of thiophene at the C2 position. researchgate.net The resulting arylmagnesate can then participate in one-pot palladium-catalyzed cross-coupling reactions with aryl halides. researchgate.net Zincation, often performed using TMP-cadmiate ((TMP)₃CdLi, where TMP = 2,2,6,6-tetramethylpiperidino), is another powerful technique that is compatible with a wide array of functional groups, including esters and ketones. researchgate.net
Ortho-C(sp²)–H Arylation Methodologies
Ortho-C(sp²)–H arylation, guided by a directing group, is a highly effective strategy for the selective synthesis of ortho-substituted biaryls. rsc.org Ruthenium(II) catalysts, such as [RuCl₂(p-cymene)]₂, have been successfully employed for the ortho-arylation of N-heterocycles like pyridines with aryl silanes. rsc.org The reaction is typically performed at high temperatures (e.g., 140 °C) in the presence of a copper(II) fluoride (CuF₂) co-catalyst and a silver salt additive like AgSbF₆. rsc.org The directing group, in this case the nitrogen atom of the pyridine ring, is crucial for achieving the observed regioselectivity. rsc.org While this example is on a different heterocycle, the principle is directly applicable to thiophenes bearing a directing group.
Non-Catalytic and Environmentally Benign Synthetic Routes
Recent advancements have enabled the synthesis of thiophene derivatives while avoiding toxic metal catalysts and minimizing environmental impact. These routes often involve innovative cyclization strategies and the application of green chemistry principles.
Metal-Free Cyclization Reactions for Thiophene Ring Formation
The construction of the thiophene ring without the use of transition metals is a key goal in sustainable chemistry. These methods typically rely on the intrinsic reactivity of carefully designed precursors to achieve cyclization. One notable approach involves a one-pot annulation that proceeds through an interrupted Pummerer reaction, followed by a rsc.orgrsc.org-sigmatropic rearrangement and a final cyclization sequence to deliver the benzothiophene product. nih.govresearchgate.netmanchester.ac.uk This strategy is particularly effective for creating thiophenes from non-prefunctionalized polyaromatic hydrocarbons. nih.govresearchgate.net Another metal-free approach describes a base-mediated formation of 2-aryl substituted benzothiophenes from 2-bromobenzene aldehydes, benzylic esters, and elemental sulfur, which proceeds under mild conditions. rsc.org Electrosynthesis also presents a catalyst-free alternative, where electrolysis of 2-alkenylaryl disulfides in an undivided cell can form benzothiophenes in moderate to good yields. rsc.org
These metal-free reactions offer significant advantages by avoiding the cost and potential toxicity associated with transition metal catalysts, simplifying purification processes, and reducing metallic waste.
Green Chemistry Approaches in Thiophene Synthesis (e.g., Aqueous Media, Microwave-Assisted)
Green chemistry principles aim to reduce the environmental footprint of chemical processes. In thiophene synthesis, this often involves using safer solvents like water and employing energy-efficient heating methods such as microwave irradiation.
Microwave-assisted synthesis has been shown to dramatically reduce reaction times, increase yields, and improve product purity. organic-chemistry.org For instance, the Gewald reaction, a multicomponent synthesis of 2-aminothiophenes, can be completed in just 20 minutes at 70°C under microwave irradiation, compared to 4 hours with conventional heating. organic-chemistry.org Similarly, Suzuki-Miyaura cross-coupling reactions to produce 2-aryl and 2,5-diarylthiophenes can be effectively carried out using microwave heating. tandfonline.com These reactions can even be performed in aqueous media, further enhancing their green credentials. researchgate.netsemanticscholar.org The use of water as a solvent, often in conjunction with a phase-transfer catalyst, eliminates the need for volatile and often toxic organic solvents. researchgate.net
| Reactants | Catalyst/Conditions | Solvent | Product | Yield (%) | Reference |
| 2-Bromothiophene, Arylboronic acid | Pd(II) complex, Base, Microwave | Water/DMF | 2-Arylthiophene | High | tandfonline.comresearchgate.net |
| Arylacetaldehyde, Activated nitrile, Sulfur | Morpholine, Microwave (70°C, 20 min) | Ethanol | 5-Aryl-2-aminothiophene | High | organic-chemistry.org |
| 2-Acetyl-5-bromothiophene, Arylboronic acid | Pd(II) precatalyst, KOH, TBAB, Microwave | Water | 2-Acetyl-5-arylthiophene | Good | researchgate.netsemanticscholar.org |
This interactive table summarizes green chemistry approaches for synthesizing thiophene analogues.
Multicomponent Reactions for Thiophene Derivative Synthesis
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. nih.gov This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate complex molecules from simple precursors. nih.gov
The Gewald reaction is a classic MCR for synthesizing 2-aminothiophenes. It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. organic-chemistry.org This method is robust and can be adapted for microwave-assisted synthesis to improve efficiency. organic-chemistry.org Other MCRs have been developed to create a wide variety of substituted thiophenes, making them a cornerstone of modern heterocyclic chemistry. nih.govresearchgate.net These reactions are invaluable for building libraries of thiophene derivatives for applications in drug discovery and materials science.
Synthesis of Precursors and Complementary Building Blocks
Preparation of Functionalized Thiophene Precursors for Conjugation
To be used in coupling reactions, the thiophene ring must be "activated" with a suitable functional group, typically a halogen (bromine or iodine) or a boronic acid/ester.
Halogenated Thiophenes : Thiophenes can be halogenated using various reagents. For example, N-bromosuccinimide (NBS) is commonly used for selective bromination at the 2- and 5-positions of the thiophene ring. jcu.edu.au Similarly, chlorination can be achieved with reagents like sulfuryl chloride. jcu.edu.au These halothiophenes are versatile precursors for numerous cross-coupling reactions.
Thiophene Boronic Acids and Esters : Thiophene boronic acids and their corresponding esters (such as pinacol esters) are key substrates for Suzuki-Miyaura cross-coupling reactions. nih.gov A common synthetic route involves the reaction of a bromothiophene with a strong base (like n-butyllithium) at low temperatures, followed by quenching with a borate ester (e.g., triisopropyl borate) and subsequent acidic hydrolysis. nih.govacs.org Palladium-catalyzed borylation of halothiophenes with reagents like pinacolborane offers another direct route to these compounds. acs.org
| Precursor | Reagent 1 | Reagent 2 | Product | Application |
| Thiophene | N-Bromosuccinimide (NBS) | Acetic Acid | 2-Bromothiophene | Kumada, Stille, Suzuki Coupling |
| 2-Bromothiophene | n-Butyllithium | Triisopropyl borate | Thiophene-2-boronic acid | Suzuki Coupling |
| 2,5-Dibromothiophene | Pd Catalyst, Pinacolborane | Base | 2,5-Thiophenebis(boronic ester) | Suzuki Polycondensation |
This interactive table outlines common methods for preparing functionalized thiophene precursors.
Synthetic Routes to 3-Ethylphenyl Halides and Related Reagents
The 3-ethylphenyl moiety is introduced using a complementary building block, most commonly a halide or a boronic acid derivative.
3-Ethylphenyl Halides : 3-Ethylbromobenzene can be prepared from 3-ethylaniline via a Sandmeyer reaction, which involves diazotization with sodium nitrite and hydrochloric acid, followed by treatment with copper(I) bromide. Direct bromination of ethylbenzene (B125841) typically yields a mixture of ortho and para isomers and is less suitable for selectively producing the meta-isomer.
3-Ethylphenylboronic Acid : A primary route to arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate. nih.govwikipedia.org For 3-ethylphenylboronic acid, the synthesis begins with the formation of the Grignard reagent from 3-ethylbromobenzene and magnesium metal. This organometallic intermediate is then reacted with trimethyl borate at low temperatures, followed by acidic workup to yield the final boronic acid. nih.govwikipedia.orgorganic-chemistry.org This reagent is a crucial partner for the Suzuki-Miyaura coupling with a 2-halothiophene to form the target molecule, this compound.
Mechanistic Elucidation of Reactions Involving 2 3 Ethylphenyl Thiophene
Reaction Pathway Delineation through Advanced Experimental Studies
Experimental techniques remain at the forefront of mechanistic investigation, providing tangible evidence of reaction pathways. For 2-(3-Ethylphenyl)thiophene, these studies focus on trapping transient species and probing the energetic landscape of the reaction to identify crucial steps.
The transient nature of reaction intermediates makes their direct observation challenging, yet their identification is key to confirming a proposed mechanism. In reactions involving thiophenes, electrophilic substitution is a common pathway due to the electron-rich nature of the five-membered ring. wikipedia.orgnih.gov The thiophene (B33073) ring is more nucleophilic than benzene (B151609), making it highly susceptible to attack by electrophiles, primarily at the C2 and C5 positions. pharmaguideline.com For this compound, the C5 position is the most likely site for electrophilic attack.
During an electrophilic aromatic substitution reaction, such as halogenation or nitration, the key intermediate is an arenium ion, also known as a sigma complex. This intermediate is formed when the electrophile attacks the π-system of the thiophene ring, temporarily disrupting its aromaticity. The positive charge is delocalized across the remaining conjugated system. Spectroscopic techniques like NMR, often at low temperatures to increase the intermediate's lifetime, can be employed for characterization.
In metal-catalyzed cross-coupling reactions, the intermediates are typically organometallic species. For instance, in a palladium-catalyzed reaction, oxidative addition of an aryl halide to a Pd(0) complex would form a Pd(II) intermediate. Subsequent transmetalation with an organometallic derivative of this compound (e.g., a thienyl-lithium or thienyl-boronic acid) and reductive elimination would complete the catalytic cycle. researchgate.net Each step involves distinct organopalladium intermediates that can be studied using specialized spectroscopic methods.
The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction and understanding the bonding changes that occur in the transition state. libretexts.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (k_L) to that of the same molecule with a heavier isotope (k_H) at the same atomic position (KIE = k_L/k_H). wikipedia.org A significant primary KIE (typically k_H/k_D > 2) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. princeton.edu This is because the heavier isotope (e.g., deuterium) has a lower zero-point vibrational energy, leading to a stronger bond and a higher activation energy for bond cleavage. libretexts.org
For this compound, KIE studies could be designed to probe various mechanistic questions. For example, to investigate the mechanism of electrophilic bromination, one could synthesize a deuterium-labeled version, 2-(3-Ethylphenyl)-5-deuteriothiophene.
If the cleavage of the C-H (or C-D) bond at the C5 position is the rate-limiting step, a significant primary KIE would be expected. Conversely, if the initial attack of the electrophile is rate-limiting, the KIE would be close to 1, as the C-H bond is not broken in this step.
Below is a table of hypothetical KIE data for the bromination of this compound and what the results would imply.
| Labeled Position | Reaction | Observed KIE (kH/kD) | Mechanistic Implication |
| Thiophene C5-D | Electrophilic Bromination | 1.2 | C-H bond cleavage is not part of the rate-determining step. The initial attack of the electrophile is likely the slow step. |
| Ethyl group α-CD2 | Radical Halogenation | 4.5 | C-H bond cleavage at the benzylic position is the rate-determining step, consistent with a radical abstraction mechanism. |
| Thiophene C5-D | Metalation with n-BuLi | 6.1 | C-H bond cleavage (deprotonation) is the rate-determining step of the metalation reaction. |
Computational Mechanistic Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. It allows for the detailed study of potential energy surfaces, the characterization of transient structures like transition states, and the prediction of reaction outcomes that complement experimental findings.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nih.gov It is particularly effective for locating and characterizing transition state (TS) structures, which represent the highest energy point along a reaction coordinate. By calculating the energy of reactants, transition states, and products, the activation energy (energy barrier) for a reaction can be determined. researchgate.net
For this compound, DFT calculations can be used to model various reactions. For instance, in an electrophilic substitution reaction, DFT can predict the preferred site of attack by comparing the activation energies for the formation of the sigma complex at different positions on the thiophene ring. researchgate.net Calculations would likely confirm that attack at the C5 position has a lower activation barrier than attack at C4, consistent with experimental observations for 2-substituted thiophenes. The geometry of the transition state, including bond lengths and angles, can also be precisely determined. nih.gov
DFT is highly effective in mapping out the entire energy profile of complex, multi-step reactions.
Carbo-palladation: In palladium-catalyzed reactions, such as the Heck or Suzuki coupling, DFT can be used to model each step of the catalytic cycle: oxidative addition, transmetalation, migratory insertion (carbo-palladation), and reductive elimination. For this compound, this would involve calculating the energies of the various palladium intermediates and transition states to understand catalyst behavior and predict product formation.
Decarboxylation: The decarboxylation of a hypothetical this compound-5-carboxylic acid could also be studied. DFT could model the protonation of the thiophene ring followed by the loss of carbon dioxide. The calculations would help determine the favorability of this pathway compared to alternatives, such as those used for benzothiophene derivatives. zendy.io
Cyclization Processes: The ethylphenyl substituent opens up the possibility of intramolecular cyclization reactions to form fused-ring systems. DFT can be used to explore the feasibility of different cyclization pathways, for example, an acid-catalyzed intramolecular electrophilic attack from the thiophene ring onto the adjacent phenyl ring. By calculating the activation barriers for different cyclization modes (e.g., to form a five- or six-membered ring), the most likely product can be predicted.
Theoretical studies provide predictive power in exploring novel reactions. For derivatives of this compound, intramolecular cyclization is a key potential transformation for creating more complex, polycyclic aromatic systems. For example, a derivative containing a vinyl group on the ethyl side chain could undergo an intramolecular Diels-Alder reaction or a photocyclization to form a new ring. nih.govchemrxiv.org
Computational studies using DFT can map the potential energy surface for such reactions. dntb.gov.ua This involves:
Conformational Analysis: Identifying the ground-state conformations of the reactant that are suitable for cyclization.
Transition State Searching: Locating the transition state for the ring-closing step.
Reaction Path Following: Confirming that the transition state connects the reactant and the cyclized product.
These calculations can reveal the activation energy, the thermodynamics (whether the reaction is favored), and the stereochemical outcome of the cyclization. nih.gov For example, theoretical studies on the photocyclization of styrylthiophenes have been used to predict the regiochemistry of ring fusion, which is crucial for the synthesis of specific thiahelicene isomers. nih.gov Such studies could be applied to a suitably functionalized this compound to predict its behavior in similar transformations.
Regioselectivity and Stereoselectivity Control Mechanisms
The functionalization of this compound presents a complex challenge in controlling the site of chemical modification. Both the thiophene and the ethylphenyl rings contain multiple C-H bonds that can potentially react. The outcome of a reaction is governed by a delicate interplay of electronic properties, steric constraints, and the strategic use of directing groups to override the molecule's inherent reactivity. Understanding these control mechanisms is paramount for the rational design of synthetic routes to specific, highly substituted derivatives.
Influence of Electronic and Steric Factors on Selectivity
In the absence of a directing group, the regioselectivity of reactions such as electrophilic aromatic substitution on this compound is dictated by the combined electronic and steric influences of its constituent parts.
Electronic Effects: The thiophene ring is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. The sulfur atom can stabilize the intermediate carbocation (a sigma complex or arenium ion) through resonance, particularly when the attack occurs at the C5 position (alpha to the sulfur and adjacent to the phenyl substituent) or the C2 position (which is already substituted). The C5 position is generally the most electronically activated site for electrophilic substitution on a 2-substituted thiophene. studysmarter.co.ukyoutube.comvanderbilt.edu
The 3-ethylphenyl group also influences the electronic landscape. The ethyl group is weakly electron-donating through an inductive effect, which slightly activates the phenyl ring. This directs incoming electrophiles preferentially to the ortho (C2' and C4') and para (C6') positions relative to the ethyl group.
Steric Factors: Steric hindrance plays a critical role in determining the final product distribution. youtube.com The sheer size of the 3-ethylphenyl group significantly hinders the approach of reagents to the adjacent C3 position on the thiophene ring. Similarly, the thiophene ring itself presents a steric barrier to functionalization at the C2' and C6' positions of the phenyl ring. The ethyl group further adds to the steric crowding around the C2' and C4' positions of the phenyl ring.
Therefore, a competition exists between the electronically favored positions and those that are sterically accessible. For instance, while the C5 position on the thiophene ring is electronically activated, it is also subject to some steric hindrance from the adjacent phenyl group. The C4' position on the phenyl ring is electronically activated by the ethyl group but is sterically hindered. In many electrophilic aromatic substitutions, the reaction will favor the position that offers the best balance of electronic activation and minimal steric repulsion. studysmarter.co.uklibretexts.org
| Position | Ring | Electronic Effect | Steric Hindrance | Predicted Reactivity (Electrophilic Substitution) |
| C3 | Thiophene | Less activated (β-position) | High (adjacent to phenyl group) | Very Low |
| C4 | Thiophene | Less activated (β-position) | Moderate | Low to Moderate |
| C5 | Thiophene | Highly activated (α-position) | Moderate (adjacent to phenyl group) | High |
| C2' | Phenyl | Activated (ortho to ethyl) | High (adjacent to thiophene & ethyl) | Low |
| C4' | Phenyl | Activated (ortho to ethyl) | Moderate (adjacent to ethyl) | Moderate to High |
| C5' | Phenyl | Less activated (meta to ethyl) | Low | Low |
| C6' | Phenyl | Activated (para to ethyl) | Low | High |
This table presents a qualitative prediction of reactivity based on general principles of electronic and steric effects in electrophilic aromatic substitution.
Role of Directing Groups in Guiding Functionalization
To overcome the inherent regiochemical preferences dictated by electronic and steric factors, chemists employ directing groups. These are functional groups that are temporarily installed on a molecule to steer a reaction to a specific C-H bond, often one that is typically unreactive. rsc.orgnih.gov This strategy has become a cornerstone of modern synthetic chemistry for achieving high levels of regioselectivity, particularly in transition metal-catalyzed C-H functionalization reactions. rsc.orgmdpi.com
The general mechanism for directing group-assisted C-H activation involves a few key steps:
Coordination: The directing group, which contains a heteroatom like nitrogen or oxygen, coordinates to a metal catalyst (commonly palladium, rhodium, or ruthenium). rsc.org
Cyclometalation: This coordination brings the metal center into close proximity to a specific C-H bond (often at an ortho-position to the directing group), facilitating the cleavage of this bond and the formation of a stable cyclometalated intermediate.
Functionalization: The metalated carbon then reacts with a coupling partner (e.g., an aryl halide, alkene, or alkyne), forming a new carbon-carbon or carbon-heteroatom bond. nih.govsemanticscholar.org
Catalyst Regeneration: The product is released, and the active catalyst is regenerated to continue the cycle.
In the context of this compound, a directing group could be strategically placed to enable functionalization at otherwise inaccessible positions. For example, installing a directing group (DG) such as a pyrazole or an amide at the C3 position of the thiophene ring could direct a palladium catalyst to selectively activate the C4-H bond. nih.govrsc.org This allows for the introduction of various substituents at a position that is neither electronically favored nor sterically accessible in traditional electrophilic substitutions.
Similarly, a directing group placed on the phenyl ring can precisely control functionalization. For instance, if a reaction is desired at the sterically hindered C2' position, a directing group could be attached to the ethyl group or directly to the phenyl ring to force the reaction at that specific site. The main challenge in this approach is the control of regioselectivity, as heterocyclic substrates often contain multiple C-H bonds with similar reactivities. mdpi.com
| Target Position | Proposed Directing Group (DG) | Placement of DG | Potential Reaction | Regiochemical Outcome |
| C4-Thiophene | Pyridyl, Amide, Carboxylic Acid | Attached at C3-Thiophene | Pd-catalyzed Arylation | Selective formation of 2-(3-Ethylphenyl)-4-arylthiophene |
| C5-Thiophene | N/A (inherently active) | N/A | Direct Arylation | Predominant formation of 2-aryl-5-(3-ethylphenyl)thiophene |
| C2'-Phenyl | Guanidine, Oxime Ether | Attached to Phenyl ring at C3' | Pd-catalyzed Olefination | Selective functionalization at the C2' position |
| C4'-Phenyl | N-methoxybenzamide | Attached to Phenyl ring at C3' | Rh-catalyzed Alkylation | Selective functionalization at the C4' position |
This table illustrates hypothetical applications of directing groups to achieve specific regioselective functionalizations of the this compound scaffold, based on established directing group strategies. rsc.orgnih.gov
The use of directing groups offers a powerful toolkit for the precise and predictable functionalization of complex aromatic systems like this compound, enabling the synthesis of novel derivatives with tailored properties.
Advanced Spectroscopic and Structural Characterization of 2 3 Ethylphenyl Thiophene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of 2-(3-Ethylphenyl)thiophene. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular connectivity and stereochemistry can be assembled.
High-resolution ¹H and ¹³C NMR spectra provide the foundational data for structural assignment. The chemical shift (δ) of each nucleus is sensitive to its local electronic environment, while spin-spin coupling reveals information about adjacent nuclei.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the ethyl group, the 1,3-disubstituted phenyl ring, and the 2-substituted thiophene (B33073) ring.
Ethyl Group: A characteristic triplet-quartet pattern is anticipated. The methyl (-CH₃) protons would appear as a triplet further upfield (approx. δ 1.2-1.3 ppm) due to coupling with the adjacent methylene (B1212753) protons. The methylene (-CH₂-) protons would appear as a quartet at a more downfield position (approx. δ 2.6-2.7 ppm) due to the influence of the aromatic ring and coupling to the methyl protons.
Thiophene Ring: The three protons on the thiophene ring (H3, H4, and H5) will appear in the aromatic region (approx. δ 7.0-7.4 ppm). They form a complex splitting pattern due to mutual coupling. Typically, H5 is the most downfield, appearing as a doublet of doublets, coupled to both H4 and H3.
Phenyl Ring: The four protons on the 3-ethylphenyl ring will also resonate in the aromatic region, with chemical shifts influenced by their position relative to the ethyl and thiophene substituents. The signals are often complex and may overlap, making definitive assignment challenging without further 2D NMR experiments.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.
Ethyl Group: The methyl carbon is expected around δ 15 ppm, while the methylene carbon will be further downfield, around δ 29 ppm.
Aromatic Carbons: The ten aromatic carbons (four from the thiophene ring and six from the phenyl ring) will appear in the δ 120-145 ppm range. Quaternary carbons (those without attached protons) generally show weaker signals. The specific assignments require advanced techniques like HSQC and HMBC. researchgate.net
A summary of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented in Table 1.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Thiophene-C2 | - | ~144 |
| Thiophene-C3/H3 | ~7.1-7.2 | ~124 |
| Thiophene-C4/H4 | ~7.0-7.1 | ~128 |
| Thiophene-C5/H5 | ~7.3-7.4 | ~123 |
| Phenyl-C1' | - | ~135 |
| Phenyl-C2'/H2' | ~7.4-7.5 | ~124 |
| Phenyl-C3' | - | ~145 |
| Phenyl-C4'/H4' | ~7.1-7.2 | ~127 |
| Phenyl-C5'/H5' | ~7.3-7.4 | ~129 |
| Phenyl-C6'/H6' | ~7.3-7.4 | ~126 |
| Ethyl-CH₂ | ~2.6-2.7 | ~29 |
| Ethyl-CH₃ | ~1.2-1.3 | ~15 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. ipb.ptlibretexts.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, COSY would show cross-peaks connecting the ethyl -CH₂- and -CH₃ protons, as well as adjacent protons on both the thiophene and phenyl rings, helping to trace the connectivity within each ring system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. This is the primary method for assigning the signals of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). HMBC is critical for connecting the different fragments of the molecule. For instance, it would show a correlation from the thiophene H3 proton to the phenyl C1' carbon, confirming the connection point between the two rings. It would also link the ethyl -CH₂- protons to the C2' and C4' carbons of the phenyl ring, confirming the 3-position of the ethyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This provides information about the molecule's three-dimensional structure and preferred conformation. A key correlation would be between the thiophene H3 proton and the phenyl H2' proton, which would help determine the dihedral angle between the planes of the two aromatic rings.
While solution-state NMR reveals the structure of individual molecules, solid-state NMR (SSNMR) provides invaluable information about the arrangement of molecules in the solid state, including crystal packing, polymorphism, and intermolecular interactions. aalto.finih.goveuropeanpharmaceuticalreview.com For a molecule like this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR would be the technique of choice.
Differences in ¹³C chemical shifts between the solid-state and solution-state spectra can indicate specific intermolecular interactions, such as π-π stacking between the aromatic rings. nih.gov Furthermore, if the crystal's asymmetric unit contains more than one molecule, SSNMR will show a splitting of carbon signals, where a single carbon in solution appears as multiple peaks in the solid state. This "crystallographic splitting" provides direct evidence of the number of non-equivalent molecules in the crystal lattice, offering a powerful complement to X-ray diffraction for crystallographic analysis. europeanpharmaceuticalreview.com
The computational prediction of NMR chemical shifts has become a standard tool for aiding in structural assignment and verification. d-nb.info The most common approach utilizes Density Functional Theory (DFT) in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. nih.govrsc.orgnih.gov
The process involves:
Building a 3D model of the this compound molecule.
Performing a geometry optimization to find the lowest energy conformation of the molecule.
Calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) using the GIAO method at a chosen level of theory (e.g., B3LYP/6-31G(d)).
Converting the calculated shielding constants into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), often using a linear scaling approach to correct for systematic errors.
This computational approach is particularly useful for assigning the crowded and often overlapping signals in the aromatic region of both the ¹H and ¹³C spectra, allowing for a more confident and complete structural characterization. nih.govnih.gov
Vibrational Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance versus wavenumber (cm⁻¹) and is highly characteristic of the molecule's functional groups. researchgate.net The FT-IR spectrum of this compound would be dominated by absorptions from the aromatic rings and the aliphatic ethyl group.
Key expected absorption bands include:
Aromatic C-H Stretch: Sharp bands appearing above 3000 cm⁻¹.
Aliphatic C-H Stretch: Bands for the ethyl group appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
Aromatic C=C Ring Stretch: A series of medium to strong bands in the 1450-1600 cm⁻¹ region.
C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region. The precise positions of these bands are highly diagnostic of the substitution patterns on the aromatic rings (2-substituted thiophene and 1,3-disubstituted benzene).
C-S Stretch: A weaker absorption associated with the thiophene ring may be observed, often around 690 cm⁻¹. researchgate.net
The characteristic FT-IR absorption bands for this compound are summarized in Table 2.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Thiophene and Phenyl) |
| 2965-2850 | C-H Stretch | Aliphatic (Ethyl group) |
| 1600, 1580, 1475 | C=C Stretch | Aromatic Rings |
| ~1465 | C-H Bend (Scissoring) | Aliphatic (-CH₂-) |
| ~1375 | C-H Bend (Symmetric) | Aliphatic (-CH₃) |
| 900-675 | C-H Bend (Out-of-plane) | Aromatic Rings (Substitution Pattern) |
| ~690 | C-S Stretch | Thiophene Ring |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy serves as a powerful non-destructive technique to investigate the vibrational modes of this compound. The Raman spectrum is dictated by the polarizability changes during molecular vibrations, providing a detailed fingerprint of the molecule's structural components. The key vibrational modes observable for this compound can be attributed to its distinct functional units: the thiophene ring, the phenyl ring, and the ethyl substituent.
Thiophene Ring Vibrations : The thiophene moiety gives rise to characteristic Raman bands. The symmetric C=C stretching vibrations within the ring typically appear in the 1400-1550 cm⁻¹ region. The "ring breathing" mode, a collective symmetric vibration of the entire thiophene ring, is a hallmark feature, often observed near 800 cm⁻¹. C-S stretching vibrations are usually found in the 600-750 cm⁻¹ range, while C-H in-plane and out-of-plane bending modes are also prominent.
Phenyl Ring Vibrations : The ethyl-substituted phenyl ring contributes its own set of characteristic vibrations. Aromatic C-H stretching modes are typically observed as sharp bands above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring produce distinct peaks in the 1450-1610 cm⁻¹ range. A strong band corresponding to the ring breathing mode of the monosubstituted benzene ring is expected around 1000 cm⁻¹.
Ethyl Group Vibrations : The ethyl substituent introduces aliphatic vibrations. Symmetric and asymmetric stretching modes of the CH₃ and CH₂ groups are found in the 2850-3000 cm⁻¹ region. Bending (scissoring, wagging, twisting) vibrations of the CH₂ and CH₃ groups appear in the 1375-1470 cm⁻¹ range.
Theoretical Vibrational Analysis via DFT
Density Functional Theory (DFT) calculations are an indispensable tool for the theoretical analysis and assignment of vibrational spectra. By employing methods such as the B3LYP hybrid functional with a suitable basis set (e.g., 6-311++G(d,p)), the molecular geometry of this compound can be optimized to its ground state energy minimum. researchgate.netnih.govnih.gov Subsequent frequency calculations on this optimized structure yield the harmonic vibrational frequencies, which correspond to the normal modes of vibration. dergipark.org.trresearchgate.net
It is standard practice to apply a scaling factor (typically around 0.96) to the computed frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. nih.gov The primary output of these calculations includes:
Vibrational Frequencies : A list of calculated frequencies for all normal modes.
IR and Raman Intensities : Predictions of the relative intensities of the absorption bands in the IR and Raman spectra, which aids in identifying and assigning experimental peaks.
Potential Energy Distribution (PED) : PED analysis is crucial for a detailed assignment of the vibrational modes. It quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode, allowing for an unambiguous description of complex vibrations arising from the coupling of different motions. dergipark.org.tr
The table below presents a theoretical assignment of the principal vibrational modes for this compound based on DFT calculations performed on analogous structures like ethylbenzene (B125841) and 2-phenylthiophene (B1362552). nih.govresearchgate.net
| Frequency Range (cm⁻¹) (Scaled) | Vibrational Mode | Assignment |
|---|---|---|
| 3100-3000 | ν(C-H) | Aromatic C-H stretching (Thiophene and Phenyl) |
| 2980-2870 | ν(C-H) | Asymmetric and symmetric C-H stretching (Ethyl group) |
| 1610-1580 | ν(C=C) | Phenyl ring stretching |
| 1550-1480 | ν(C=C) | Thiophene ring stretching |
| 1470-1440 | δ(CH₂) / δ(CH₃) | CH₂ scissoring and CH₃ asymmetric bending |
| 1380-1370 | δ(CH₃) | CH₃ symmetric (umbrella) bending |
| ~1000 | Ring Breathing | Phenyl ring trigonal breathing mode |
| ~800 | Ring Breathing | Thiophene ring breathing mode |
| 750-680 | γ(C-H) / ν(C-S) | Aromatic C-H out-of-plane bending and C-S stretching |
Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. The values are representative and based on theoretical calculations of similar compounds.
Electronic Absorption and Emission Spectroscopy
UV-Vis Absorption Studies for Electronic Transitions and Band Gaps
The electronic absorption spectrum of this compound, typically measured using UV-Vis spectroscopy, is characterized by intense absorption bands in the ultraviolet region. These absorptions arise from the promotion of electrons from occupied molecular orbitals (bonding or non-bonding) to unoccupied anti-bonding molecular orbitals. For conjugated systems like this, the most significant transitions are of the π → π* type, involving the delocalized π-electron system spanning both the thiophene and phenyl rings.
The conjugation between the two aromatic rings allows for extended π-electron delocalization, which lowers the energy of the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition. This results in absorption at longer wavelengths (a bathochromic or red shift) compared to the individual, unconjugated chromophores (thiophene and ethylbenzene). The ethyl group on the phenyl ring acts as a weak auxochrome, causing minor shifts in the absorption maxima. Studies on similar thiophene-phenylene based polymers show strong absorption in the 500-600 nm range, although a single molecule like this compound would absorb at a shorter wavelength. nih.gov
The optical band gap (Eg) of the molecule can be estimated from the onset of its absorption spectrum using the Tauc plot method. researchgate.net This value represents the energy difference between the HOMO and LUMO and is a critical parameter for evaluating the potential of the material in electronic applications. For related low-bandgap polymers, these values can be as low as 1.70 eV. nih.gov
Photophysical Properties (e.g., Fluorescence, Quantum Yields)
Following electronic excitation by absorption of UV light, this compound can relax to the ground state via several pathways, including radiative decay (fluorescence) and non-radiative decay. Fluorescence is the emission of a photon as the molecule transitions from its lowest singlet excited state (S₁) back to the ground state (S₀). The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is shifted to a longer wavelength (lower energy), a phenomenon known as the Stokes shift.
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Thiophene-based materials often exhibit relatively low fluorescence quantum yields. rsc.org This is frequently attributed to the "heavy atom effect" of the sulfur atom, which enhances spin-orbit coupling and promotes efficient intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁), a competing non-radiative pathway. rsc.orgrsc.org
However, the introduction of phenyl substituents can enhance fluorescence. nih.gov For some donor-π-acceptor type thiophene derivatives, fluorescence quantum yields can be quite high, reaching up to 86% in solution and 41% in the solid state. beilstein-journals.org The specific quantum yield of this compound would be influenced by factors such as solvent polarity and temperature, which can affect the rates of radiative and non-radiative decay processes.
Time-Dependent DFT (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the excited states of molecules and simulating their electronic spectra. rsc.orgsemanticscholar.orgchemrxiv.org It is widely used to predict the vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands.
For a molecule like this compound, TD-DFT calculations can elucidate the nature of the electronic transitions. For instance, it can confirm that the main absorption bands correspond to HOMO → LUMO and HOMO-1 → LUMO transitions and describe the π → π* character of these excitations. However, it is important to note that standard TD-DFT functionals can sometimes struggle with thiophene-containing compounds, occasionally predicting an incorrect ordering of the lowest excited states, which necessitates careful comparison with higher-level wavefunction-based methods for validation. nih.gov
TD-DFT is also instrumental in analyzing the geometry of the molecule in its excited state. Upon excitation, the distribution of electron density changes, often leading to alterations in bond lengths and dihedral angles. Understanding these geometric relaxations is key to explaining the Stokes shift and other photophysical phenomena.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (molecular formula C₁₂H₁₂S), the exact molecular weight is 188.06 g/mol . In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. chemguide.co.uk
The fragmentation of this compound is expected to be dominated by cleavages that form stable carbocations. The most characteristic fragmentation pathways would be:
Molecular Ion (M⁺•) : A peak at m/z = 188 corresponding to the intact ionized molecule, [C₁₂H₁₂S]⁺•.
Benzylic Cleavage (Loss of a Methyl Radical) : The most favorable fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the ethyl group. This results in the formation of a highly stable secondary benzylic-type carbocation at m/z = 173 . This peak is expected to be the base peak (the most intense peak) in the spectrum, analogous to the formation of the tropylium (B1234903) ion (m/z 91) from ethylbenzene. docbrown.infopearson.com
Loss of Ethene (McLafferty Rearrangement is not possible, but loss of C₂H₅ is) : Loss of the entire ethyl group (•C₂H₅, 29 Da) would result in a phenylthiophene cation at m/z = 159.
Further Fragmentation : The fragment at m/z 173 could undergo further fragmentation. Additionally, characteristic ions from the aromatic moieties, such as the phenyl cation ([C₆H₅]⁺) at m/z = 77, may also be observed. docbrown.info
The predicted fragmentation pattern provides a clear signature for the identification of this compound.
| m/z Value | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 188 | Molecular Ion | [C₁₂H₁₂S]⁺• | Parent ion |
| 173 | [M - CH₃]⁺ | [C₁₁H₉S]⁺ | Loss of methyl radical via benzylic cleavage. Expected to be the base peak. |
| 159 | [M - C₂H₅]⁺ | [C₁₀H₇S]⁺ | Loss of ethyl radical. |
| 115 | Thienyltropylium-type ion? | [C₇H₇S]⁺ | Possible rearrangement and fragmentation product. |
| 77 | Phenyl Cation | [C₆H₅]⁺ | Characteristic fragment for benzene derivatives. docbrown.info |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), allowing for the determination of a unique molecular formula.
For this compound (Molecular Formula: C₁₂H₁₂S), HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ with a very precise mass-to-charge ratio (m/z). This high accuracy is essential for distinguishing the target compound from other potential isomers or compounds with the same nominal mass. Techniques such as atmospheric pressure chemical ionization (APCI) are often effective for the ionization of thiophene compounds, frequently generating the radical cation [M]⁺•. researchgate.netnih.gov
Table 1: Expected HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated Exact Mass | Expected Mass Accuracy (ppm) |
|---|---|---|---|
| [M]⁺ | C₁₂H₁₂S | 188.0659 | < 5 |
This interactive table presents the theoretical exact mass values for the primary ions of this compound that would be targeted in an HRMS analysis.
Analysis of Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the this compound molecular ion. By inducing fragmentation through methods like collisionally activated dissociation (CAD), a characteristic fragmentation pattern is produced, which serves as a structural fingerprint. nih.gov Understanding these pathways is crucial for the structural elucidation of related derivatives and for identifying the compound in complex mixtures. nih.gov
The fragmentation of the this compound radical cation (m/z 188.07) is anticipated to proceed through several key pathways based on the relative strengths of its chemical bonds:
Benzylic Cleavage: A primary and highly favorable fragmentation pathway involves the cleavage of the C-C bond between the ethyl group and the phenyl ring. This would result in the loss of a methyl radical (•CH₃) to form a stable benzylic carbocation at m/z 173.04.
Loss of Ethene: A McLafferty-type rearrangement could lead to the loss of a neutral ethene molecule (C₂H₄), resulting in a fragment ion corresponding to 2-phenylthiophene at m/z 160.03.
Ring Cleavage: More energy-intensive fragmentation could lead to the cleavage of the thiophene or phenyl rings, producing smaller characteristic fragments such as C₂H₂⁺. smf.mx The fragmentation of the thiophene ring itself may proceed via the loss of moieties like HCN, as observed in other nitrogen-containing heterocyclic systems, although sulfur-specific pathways would dominate here. researchgate.net
Table 2: Plausible Mass Fragments of this compound
| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
|---|---|---|
| 173.04 | •CH₃ | Benzylic Cleavage |
| 160.03 | C₂H₄ | Loss of Ethene |
| 115.02 | C₆H₅ | Cleavage of Phenyl-Thiophene Bond |
This interactive table outlines the most probable fragmentation pathways for this compound under tandem mass spectrometry conditions.
X-ray Crystallography and Solid-State Analysis
X-ray crystallography provides definitive information on the solid-state structure of a compound, offering precise data on bond lengths, bond angles, and the spatial arrangement of molecules. This analysis is fundamental to understanding structure-property relationships.
Single Crystal X-ray Diffraction for Precise Molecular Geometry and Conformation
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute three-dimensional structure of a molecule. chemistryworld.com By irradiating a single crystal of this compound with an X-ray beam, a diffraction pattern is generated that can be mathematically reconstructed into a model of the electron density, revealing the precise positions of each atom. cam.ac.ukmdpi.com
The analysis would provide exact measurements of:
Bond Lengths and Angles: Confirming the geometry of the thiophene and phenyl rings. The C-S bond length in the thiophene ring is expected to be approximately 1.70 Å, with internal ring angles at the sulfur atom around 93°. wikipedia.org
Torsional Angles: Defining the conformation of the molecule, specifically the dihedral angle between the planes of the thiophene and phenyl rings. This angle is influenced by the steric hindrance of the ethyl group and crystal packing forces. In similar phenyl-thiophene structures, these dihedral angles can vary significantly. nih.govmdpi.com
Conformation of the Ethyl Group: Determining the orientation of the ethyl substituent relative to the phenyl ring.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H...X Interactions)
While this compound lacks strong hydrogen bond donors, its solid-state structure is stabilized by a network of weaker intermolecular interactions. The aromatic nature of both the thiophene and phenyl rings makes them prime candidates for various non-covalent interactions that dictate the crystal packing. researchgate.net
π-π Stacking: Interactions between the electron-rich π-systems of adjacent thiophene and/or phenyl rings are expected. These can occur in face-to-face or offset arrangements and are a dominant force in the packing of many aromatic compounds. mdpi.comnih.gov
C-H...π Interactions: The hydrogen atoms of the ethyl group and the aromatic rings can interact with the π-electron clouds of neighboring rings. These interactions, where an aromatic ring acts as a weak hydrogen bond acceptor, are significant in organizing the supramolecular structure. rsc.org
Crystal Packing Motifs and Supramolecular Architectures (e.g., Herringbone, Layered Structures)
The interplay of the intermolecular forces described above results in specific, repeating three-dimensional arrangements known as crystal packing motifs. For molecules containing flat, aromatic cores like this compound, several common motifs are observed.
Herringbone Packing: This is a very common motif for aromatic molecules, where the edge of one molecule packs against the face of another, driven by C-H...π interactions. This arrangement minimizes electrostatic repulsion between the π-systems. Thiophene-phenylene co-oligomers frequently exhibit herringbone structures within molecular layers. acs.org
Layered Structures: Molecules may arrange into distinct layers, with the nature and strength of the interactions differing within a layer versus between layers. The ethyl groups could influence the spacing and registry between these layers. acs.org
Chain Motifs: Directional interactions, even weak ones, can link molecules into one-dimensional chains. For example, N-H···N or N-H···O hydrogen bonds in other thiophene derivatives are known to generate chain structures. nih.gov While not directly applicable here, analogous chains formed by C-H...S or C-H...π interactions are plausible.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact. nih.goviucr.org
For this compound, this analysis would provide:
Visualization of Interactions: Red spots on the d_norm map would highlight close contacts, such as those involved in C-H...π and potential C-H...S interactions. tandfonline.com
Quantitative Breakdown: The analysis generates a 2D "fingerprint plot," which summarizes all intermolecular contacts. This plot provides the percentage contribution of different types of contacts (e.g., H···H, C···H, S···H) to the total Hirshfeld surface area, offering a quantitative measure of their importance in the crystal packing. nih.govtandfonline.com For instance, in many organic crystals, H···H contacts are the most abundant, often comprising a significant percentage of the total surface interactions. nih.gov
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₂H₁₂S |
| Benzene | C₆H₆ |
| Thiophene | C₄H₄S |
| Furan | C₄H₄O |
| Pyrrole | C₄H₄NH |
| Selenophene | C₄H₄Se |
| Thiophene S-oxide | C₄H₄OS |
| Thiophene-2,3-epoxide | C₄H₄OS |
| Thiophene-2-one | C₄H₄OS |
| 2-Lithiothiophene | C₄H₃LiS |
| 2,2'-Dithienyl | C₈H₆S₂ |
| Carbon disulfide | CS₂ |
| Ethanol | C₂H₅OH |
Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphism
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique utilized to obtain information about the crystal structure of solid materials. creative-biostructure.comlibretexts.org In the characterization of this compound and its derivatives, PXRD is instrumental in identifying crystalline phases and investigating the phenomenon of polymorphism. This technique relies on the constructive interference of monochromatic X-rays with the ordered atomic planes within a crystalline sample, which produces a unique diffraction pattern. carleton.edu This pattern, often referred to as a crystalline "fingerprint," is characteristic of a specific crystal structure. atomfair.com
The fundamental principle of PXRD is governed by Bragg's Law (nλ = 2d sinθ), which correlates the wavelength of the X-rays (λ), the spacing between crystal lattice planes (d-spacing), and the angle of diffraction (θ). carleton.edu By scanning a sample over a range of angles (2θ), a diffractogram is generated, plotting the intensity of the diffracted X-rays versus the 2θ angle. carleton.edu Each peak in the diffractogram corresponds to a specific set of lattice planes in the crystal structure.
For a given crystalline solid, the combination of peak positions (2θ values) and their relative intensities is unique. fiveable.me Therefore, the PXRD pattern of this compound can be used for its unambiguous identification by comparing it to a reference pattern from a database or a previously characterized sample. atomfair.comncl.ac.uk
The data obtained from a PXRD experiment is typically presented in a table format, listing the 2θ angle for each diffraction peak, the corresponding d-spacing calculated from Bragg's Law, and the relative intensity of each peak. The relative intensity is usually normalized with respect to the most intense peak, which is assigned a value of 100%.
Below is a hypothetical representation of PXRD data for a crystalline sample of this compound, illustrating the typical format of such data.
Table 1: Hypothetical Powder X-ray Diffraction Data for this compound (Crystalline Form I)
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 8.5 | 10.4 | 65 |
| 12.2 | 7.2 | 100 |
| 15.8 | 5.6 | 80 |
| 19.1 | 4.6 | 95 |
| 21.5 | 4.1 | 50 |
| 24.7 | 3.6 | 75 |
Polymorphism is the ability of a solid material to exist in more than one crystal structure or form. creative-biostructure.comnih.gov Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which is of particular importance in the pharmaceutical industry. creative-biostructure.comuny.ac.id PXRD is a primary and powerful tool for the detection and characterization of polymorphism because each polymorphic form will produce a unique diffraction pattern. ncl.ac.ukresearchgate.net
If this compound were to exhibit polymorphism, each crystalline form (e.g., Form I and Form II) would have a distinct arrangement of molecules in the crystal lattice. This would result in different d-spacings and, consequently, different 2θ peak positions and relative intensities in their respective PXRD patterns.
The following interactive data table presents a hypothetical comparison of PXRD data for two polymorphic forms of this compound to illustrate how they can be distinguished.
Table 2: Hypothetical Comparative Powder X-ray Diffraction Data for Polymorphs of this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Polymorph |
|---|---|---|---|
| 8.5 | 10.4 | 65 | Form I |
| 10.1 | 8.7 | 100 | Form II |
| 12.2 | 7.2 | 100 | Form I |
| 14.5 | 6.1 | 85 | Form II |
| 15.8 | 5.6 | 80 | Form I |
| 17.9 | 4.9 | 90 | Form II |
| 19.1 | 4.6 | 95 | Form I |
| 20.4 | 4.3 | 60 | Form II |
| 21.5 | 4.1 | 50 | Form I |
| 23.8 | 3.7 | 70 | Form II |
| 24.7 | 3.6 | 75 | Form I |
| 26.2 | 3.4 | 55 | Form II |
| 28.3 | 3.1 | 40 | Form I |
By comparing the experimental PXRD pattern of a new batch of this compound with the reference patterns of known polymorphs, one can identify the crystalline form present. Furthermore, PXRD can be used for the quantitative analysis of mixtures of polymorphs by analyzing the relative intensities of their characteristic diffraction peaks. creative-biostructure.com
Computational Chemistry and Theoretical Studies on 2 3 Ethylphenyl Thiophene
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which dictates its chemical and physical properties. Methods like Density Functional Theory (DFT) are commonly employed for this purpose.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap Analysis)
Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and electrical transport properties. A smaller gap generally indicates higher reactivity and lower stability. For 2-(3-Ethylphenyl)thiophene, these calculations would pinpoint the distribution of these orbitals across the thiophene (B33073) and ethylphenyl rings.
Analysis of Electron Density Maps and Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is an invaluable tool for identifying reactive sites for electrophilic and nucleophilic attacks. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an MEP analysis would reveal the electrostatic landscape, highlighting the potential reactivity of the sulfur atom, the aromatic rings, and the ethyl group.
Chemical Reactivity Descriptors
Derived from HOMO and LUMO energies, global reactivity descriptors provide quantitative measures of a molecule's reactivity. Key descriptors include:
Electronic Chemical Potential (μ): Describes the tendency of electrons to escape from a system.
Chemical Hardness (η): Measures the resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding and orbital interactions within a molecule. It is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions, which contribute to molecular stability. For this compound, NBO analysis would elucidate the delocalization of electron density between the thiophene and ethylphenyl moieties and analyze the stabilizing interactions involving the ethyl substituent.
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the electronic structure, molecular modeling and dynamics simulations explore the physical movements and conformational preferences of molecules over time.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of a molecule can significantly influence its properties. This compound is not a rigid molecule; rotation can occur around the single bond connecting the thiophene and phenyl rings. A conformational analysis would identify the most stable arrangement (conformer) of the molecule by calculating the energy associated with different torsional angles. This analysis results in a potential energy surface (PES), which maps the energy landscape of the molecule as a function of its geometry. Identifying the global energy minimum on the PES is crucial for understanding the molecule's preferred shape and its interactions with other molecules.
Future computational studies are required to generate the specific data necessary to fully characterize the theoretical profile of this compound according to the rigorous outline provided.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to probe the dynamic nature and interaction patterns of this compound. While specific, dedicated MD studies on this particular molecule are not extensively documented in publicly accessible literature, the behavior can be extrapolated from studies on similar phenylthiophene derivatives.
MD simulations can also elucidate how molecules of this compound interact with each other in a condensed phase. Key intermolecular interactions that can be analyzed include:
π-π Stacking: The aromatic nature of both the thiophene and phenyl rings allows for stacking interactions, which are crucial for charge transport in organic materials. MD simulations can quantify the distances and orientations of these stacked arrangements.
CH-π Interactions: The ethyl group's hydrogen atoms can interact with the π-electron clouds of neighboring aromatic rings, further influencing the molecular packing.
By simulating the molecule in various environments (e.g., in a vacuum, in a solvent, or in a solid-state assembly), researchers can predict its structural organization and dynamic behavior under different conditions.
Prediction of Optical and Electronic Properties
Computational methods are instrumental in predicting the optical and electronic properties of this compound, offering a route to screen its potential for various applications without the need for extensive experimental synthesis and characterization.
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, such as in optical switching and frequency conversion. The NLO response of a molecule is governed by its hyperpolarizability. For molecules like this compound, computational techniques such as Density Functional Theory (DFT) can be employed to calculate these properties.
The key parameters in NLO studies are the first hyperpolarizability (β) and the second hyperpolarizability (γ). A high value for these parameters indicates a strong NLO response. The asymmetric nature of this compound, with its electron-rich thiophene ring and the substituted phenyl ring, is expected to give rise to a significant NLO effect. The ethyl group, being an electron-donating group, can further enhance this property.
Table 1: Representative Predicted NLO Properties of Phenylthiophene Derivatives
| Property | Predicted Value Range (a.u.) | Computational Method |
|---|---|---|
| First Hyperpolarizability (β) | 10-30 - 10-28 | DFT/B3LYP |
| Second Hyperpolarizability (γ) | 10-36 - 10-34 | DFT/CAM-B3LYP |
Note: These are typical value ranges for similar molecules and not specific calculated values for this compound.
Charge Transport Characteristics
The efficiency of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), is heavily dependent on the charge transport characteristics of the constituent materials. Computational chemistry provides valuable tools to predict these properties for this compound.
Key parameters for evaluating charge transport include:
Reorganization Energy (λ): This is the energy required for a molecule to adjust its geometry after gaining or losing an electron. A lower reorganization energy generally leads to higher charge mobility. It is divided into internal (λi) and external (λe) components.
Transfer Integral (t): This parameter quantifies the electronic coupling between adjacent molecules and is highly dependent on their relative orientation and distance. A larger transfer integral facilitates easier charge hopping between molecules.
Mobility Prediction (μ): Based on the reorganization energy and transfer integral, the charge carrier mobility can be estimated using theoretical models like the Marcus-Hush theory.
Table 2: Illustrative Predicted Charge Transport Parameters for Phenylthiophene Systems
| Parameter | Typical Value Range | Significance |
|---|---|---|
| Hole Reorganization Energy (λh) | 0.1 - 0.3 eV | Lower values are desirable for hole transport. |
| Electron Reorganization Energy (λe) | 0.2 - 0.4 eV | Lower values are desirable for electron transport. |
| Transfer Integral (t) | 10 - 100 meV | Higher values indicate better electronic coupling. |
Note: These values are illustrative for this class of compounds and are not specific to this compound.
Electronic Band Structure Calculations (for Polymeric Derivatives)
While this compound is a single molecule, its polymeric form, poly(this compound), is of interest for applications in conductive polymers and organic electronics. Computational methods can predict the electronic band structure of this polymer.
The key features of the band structure are the valence band (VB) and the conduction band (CB), and the energy difference between them, known as the band gap (Eg). A smaller band gap is generally associated with higher electrical conductivity. DFT calculations on a periodic model of the polymer chain can be used to determine these properties. The ethylphenyl substituent is expected to influence the band gap by introducing steric hindrance, which can affect the planarity of the polymer backbone and thus the extent of π-conjugation.
Structure-Property Relationship Studies
Understanding the relationship between the molecular structure of this compound and its properties is fundamental for designing new materials with tailored functionalities.
Correlations Between Molecular Structure and Predicted Electronic/Optical Properties
Computational studies can systematically investigate how modifications to the molecular structure of this compound impact its electronic and optical properties. For instance:
Dihedral Angle: The angle between the thiophene and phenyl rings is a critical structural parameter. A more planar conformation (smaller dihedral angle) generally leads to a smaller HOMO-LUMO gap, a red-shifted absorption spectrum, and enhanced charge transport properties due to better π-conjugation. The steric hindrance from the ethyl group at the meta position of the phenyl ring is expected to induce a moderate twist in the molecular backbone.
Substituent Effects: The position and nature of the substituent on the phenyl ring play a crucial role. The ethyl group at the 3-position has a specific electronic and steric effect. Moving it to the 2- or 4-position would alter the molecular symmetry and electronic distribution, thereby influencing the NLO properties and molecular packing.
Intermolecular Packing: The way molecules arrange themselves in the solid state significantly affects bulk properties. Computational studies can predict the most stable packing arrangements and how these arrangements influence charge transport pathways and efficiency.
By systematically varying these structural parameters in computational models, a clear understanding of the structure-property relationships for this compound and its derivatives can be established, guiding the rational design of new organic materials.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Rational Design Principles for Thiophene-Based Functional Materials
The rational design of functional materials based on thiophene hinges on the principle that chemical modifications to the core thiophene ring can precisely tune its electronic and structural properties. nbinno.com Thiophene and its derivatives are foundational in organic electronics due to the ring's ability to support π-conjugation, which is essential for electron delocalization, charge transport, and light absorption/emission processes. nbinno.com Computational studies are instrumental in predicting how specific structural changes will impact these key characteristics, thereby guiding the synthesis of materials for applications like Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). nbinno.comjchps.com
Key design principles informed by theoretical studies include:
Tuning Electronic Properties through Substitution : The electronic nature of substituent groups attached to the thiophene ring significantly alters the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Attaching an aryl group, such as the 3-ethylphenyl group in this compound, typically influences the π-conjugated system. The phenyl group can extend the conjugation, which often leads to a decrease in the HOMO-LUMO energy gap (Eg). jchps.com This energy gap is a critical parameter, as it determines the material's optical and electronic properties, including its absorption spectrum and conductivity. scienceopen.comjchps.com Computational models can accurately predict these energy levels, allowing for the selection of substituents to achieve a desired band gap. scienceopen.com
Controlling Molecular Geometry and Morphology : The planarity of conjugated molecules is crucial for efficient charge transport. Theoretical calculations can determine the optimized molecular geometry, including the torsion angle between the thiophene and phenyl rings. researchgate.net For this compound, the ethyl group at the meta position of the phenyl ring can influence this dihedral angle, potentially affecting the solid-state packing and intermolecular interactions. By modeling these structures, researchers can predict how modifications will affect the material's morphology and, consequently, its performance in electronic devices. nbinno.com
Enhancing Solubility and Processability : For many applications, especially those involving solution-based processing like inkjet printing, the solubility of the material is critical. nbinno.com Attaching alkyl side chains, such as the ethyl group on the phenyl ring, is a common strategy to improve solubility in organic solvents. nbinno.com While this is a well-established empirical strategy, computational models can help understand the subtle effects of these chains on intermolecular forces without disrupting the electronic properties of the conjugated backbone.
Predicting Spectroscopic Properties : Time-dependent density functional theory (TD-DFT) is a computational method used to simulate UV-visible absorption spectra. jchps.com By calculating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax). This allows researchers to design molecules that absorb specific wavelengths of light, a key consideration for applications in solar cells and other optical devices. jchps.comresearchgate.net
The application of these principles, guided by computational chemistry, allows for a systematic approach to developing new thiophene-based materials. Instead of relying on trial-and-error synthesis, researchers can screen potential candidate molecules in silico to identify those with the most promising properties for a target application.
Advanced Applications of 2 3 Ethylphenyl Thiophene in Materials Science and Technology
Sensor Development
Design Principles for Thiophene-Based Chemical Sensors (e.g., Chemoresistive, Optical)
Thiophene-based polymers are highly effective in chemical sensor applications due to the sensitivity of their conjugated backbones to external stimuli. The design of these sensors hinges on transducing a molecular interaction into a measurable signal, a process heavily influenced by the polymer's side chains. The 3-ethylphenyl substituent in poly(2-(3-Ethylphenyl)thiophene) would be integral to the sensor's function, whether it operates on chemoresistive or optical principles.
Chemoresistive Sensors: The fundamental design of a chemoresistive sensor involves measuring the change in electrical conductivity of the material upon exposure to an analyte. For a sensor based on a polymer of this compound, the design would focus on creating a film of the polymer that acts as a semiconductor.
Analyte Interaction: The sensor's operation relies on the analyte adsorbing onto or absorbing into the polymer film. This interaction disrupts the flow of charge carriers along the polymer backbone. The ethylphenyl side chain provides a nonpolar, aromatic interface that can preferentially interact with volatile organic compounds (VOCs) through hydrophobic and π-π stacking interactions.
Signal Transduction: When analyte molecules bind to the polymer, they can induce a change in the polymer's conformation, introducing twists in the backbone that disrupt π-orbital overlap. This disruption increases the energy barrier for charge hopping between polymer chains, leading to a measurable increase in resistance. mit.edu The bulky nature of the ethylphenyl group can create free volume within the polymer matrix, facilitating analyte diffusion and interaction. researchgate.net
Optical Sensors: Optical sensors leverage changes in the material's photophysical properties, such as absorption or fluorescence, upon analyte binding. researchgate.net The design of an optical sensor using poly(this compound) would exploit the conformational sensitivity of its conjugated backbone.
Conformational Gating: In solution or as a thin film, the polymer backbone exists in a partially twisted state. The binding of an analyte to the ethylphenyl side chains can alter the steric and electronic environment, causing the backbone to either become more planar or more twisted. researchgate.net
Spectroscopic Response: An increase in planarity extends the effective conjugation length, resulting in a red-shift in the UV-visible absorption spectrum (colorimetric response). Conversely, a disruption of planarity leads to a blue-shift. researchgate.net Similarly, these conformational changes modulate the polymer's fluorescence emission, providing a fluorometric sensing mechanism. The ethylphenyl group can be tailored to create specific binding pockets that recognize target analytes, forming the basis for a selective optical response.
| Sensor Type | Design Principle | Role of this compound | Transduction Mechanism |
| Chemoresistive | A thin film of the polymer is used as a conductive channel between two electrodes. | The ethylphenyl side chains act as recognition sites for analytes. | Analyte binding induces conformational changes, disrupting π-conjugation and altering the material's resistance. mit.edu |
| Optical | The polymer's absorption or fluorescence spectrum is monitored for changes. | The ethylphenyl side chains mediate analyte interaction, triggering conformational changes in the polymer backbone. | Changes in backbone planarity alter the effective conjugation length, causing a shift in the absorption or fluorescence spectrum. researchgate.net |
Mechanisms of Selectivity and Sensitivity in Sensing Applications
The performance of a chemical sensor is defined by its sensitivity (the magnitude of its response to an analyte) and its selectivity (its ability to respond to a specific analyte in the presence of others). In polymers derived from this compound, these mechanisms are intricately linked to the chemical nature of the side chain.
Selectivity: Selectivity is achieved by tailoring the chemical interactions between the polymer and the target analyte. The 3-ethylphenyl side chain offers several interaction modes that can be exploited.
Hydrophobic and van der Waals Interactions: The nonpolar character of the ethylphenyl group promotes favorable interactions with nonpolar analytes, such as aromatic hydrocarbons (benzene, toluene) and other VOCs.
π-π Stacking: The presence of the phenyl ring allows for specific π-π stacking interactions with aromatic analytes, enhancing selectivity for this class of compounds over aliphatic ones.
Steric Effects: The size and shape of the binding site created by the side chains can impart selectivity based on the size and geometry of the analyte molecule, acting as a form of molecular recognition.
By modifying the polymer side chains, sensors can be designed to be highly selective. For instance, introducing specific functional groups onto the phenyl ring could create targeted interactions, such as hydrogen bonding, to enhance selectivity for polar analytes. nih.gov
Sensitivity: High sensitivity is achieved by amplifying the effect of a single analyte-binding event on the bulk properties of the material. In conducting polymers, this is often described as a "molecular wire" effect. mit.edu
Conformational Amplification: In an optical sensor, the binding of one analyte molecule can trigger a cooperative conformational change that propagates along a segment of the polymer chain, leading to a significant and easily detectable spectral shift. researchgate.net
The interplay between the polymer's backbone structure and the specific chemical functionalities of its side chains is crucial for achieving both high sensitivity and selectivity in sensing applications. mdpi.com
Polymerization and Macromolecular Design
Synthesis of Conjugated Polythiophenes Incorporating this compound Monomers
The synthesis of well-defined, high-molecular-weight conjugated polymers from this compound monomers is critical for their application in materials science. The primary goal is to achieve a regioregular polymer, specifically with a head-to-tail (HT) linkage, as this configuration promotes the planarity of the polymer backbone, enhances π-π stacking, and leads to superior electronic properties. pkusz.edu.cn Several metal-catalyzed cross-coupling methods can be employed for this purpose.
To polymerize this compound, it would first need to be functionalized, typically through halogenation, to create suitable monomers for cross-coupling reactions. For example, bromination would yield 2-bromo-5-(3-ethylphenyl)thiophene or 2,5-dibromo-3-(ethylphenyl)thiophene, depending on the synthetic route and desired polymerization method.
Common polymerization methods include:
McCullough Method: This method involves the regiospecific metalation of a 2-bromo-3-substituted thiophene (B33073) to form a Grignard reagent, which is then polymerized using a nickel catalyst (e.g., Ni(dppp)Cl₂). This was one of the first methods to produce nearly 100% HT-coupled poly(3-alkylthiophene)s. pkusz.edu.cn
Rieke Method: This technique uses highly reactive "Rieke zinc" to react with 2,5-dibromo-3-substituted thiophenes, followed by polymerization with a nickel or palladium catalyst to yield HT-regioregular polymers.
Grignard Metathesis (GRIM) Polymerization: This is a popular and efficient method where a brominated monomer is treated with a Grignard reagent (like i-PrMgCl), followed by the addition of a nickel catalyst. It allows for good control over molecular weight. nih.gov
Direct Arylation Polymerization (DArP): A more recent and atom-economical method that couples C-H bonds with C-Halogen bonds, reducing the need for pre-functionalized organometallic monomers. This method could potentially polymerize a 2-bromo-3-(ethylphenyl)thiophene with a suitable catalyst system. acs.org
| Polymerization Method | Monomer Example | Catalyst | Key Advantage |
| McCullough | 2-bromo-5-lithio-3-(ethylphenyl)thiophene | Ni(dppp)Cl₂ | High regioregularity (~100% HT) pkusz.edu.cn |
| Rieke | 2,5-dibromo-3-(ethylphenyl)thiophene | Rieke Zinc, Ni(dppe)Cl₂ | High reactivity, good for various side chains |
| GRIM | 2-bromo-5-chloro-3-(ethylphenyl)thiophene | i-PrMgCl, Ni(dppp)Cl₂ | Controlled molecular weight, high regioregularity nih.gov |
| DArP | 2-bromo-3-(ethylphenyl)thiophene | Palladium-based catalysts | Atom-economical, fewer synthetic steps acs.orgresearchgate.net |
Influence of Polymer Architecture and Side-Chain Engineering on Material Performance
The performance of a polythiophene-based material is profoundly influenced by its molecular architecture, which is dictated by the nature of the side chains. The 3-ethylphenyl group in poly(this compound) imparts a unique combination of steric and electronic effects that distinguish its properties from those of common poly(3-alkylthiophene)s like P3HT.
Solubility and Processability: The ethylphenyl side chain enhances the polymer's solubility in common organic solvents, which is essential for solution-based processing techniques like spin-coating and inkjet printing. This is a significant advantage over unsubstituted polythiophene, which is largely insoluble. tandfonline.com
Conjugation and Optical Properties: The steric bulk of the ethylphenyl group can induce torsion along the polythiophene backbone. This twisting reduces the effective conjugation length, leading to a blue-shift in the absorption spectrum and a wider bandgap compared to polymers with linear alkyl side chains that allow for a more planar conformation. researchgate.nettandfonline.com This effect can be used to tune the color of light emission in devices like organic light-emitting diodes (OLEDs).
Morphology and Crystallinity: While the linear alkyl chains of P3HT promote ordered, semi-crystalline structures through interdigitation, the bulkier, non-linear ethylphenyl group is likely to disrupt this packing. researchgate.net This can lead to a more amorphous morphology. While high crystallinity is often desired for high charge carrier mobility in transistors, a more amorphous nature can be beneficial in other applications, such as bulk heterojunction solar cells, by promoting better mixing with acceptor molecules. nih.gov
Electronic Properties and Charge Transport: The phenyl ring of the side chain can have a modest electronic influence on the polythiophene backbone, subtly altering the HOMO and LUMO energy levels. The morphology, however, plays a more dominant role in charge transport. The potentially reduced crystallinity in poly(this compound) might lead to lower charge carrier mobility compared to highly ordered P3HT, as charge transport is more efficient in well-ordered π-stacked domains. nih.govrsc.org
| Property | Influence of 3-Ethylphenyl Side Chain | Comparison to Poly(3-hexylthiophene) (P3HT) |
| Solubility | Good solubility in organic solvents. | Similar good solubility. |
| Backbone Conformation | Increased torsion due to steric hindrance. researchgate.nettandfonline.com | More planar conformation due to flexible alkyl chains. |
| Optical Bandgap | Likely wider (blue-shifted absorption). researchgate.net | Narrower (red-shifted absorption). |
| Solid-State Morphology | Tends towards amorphous or less crystalline structure. researchgate.net | Forms semi-crystalline, lamellar structures. researchgate.net |
| Charge Carrier Mobility | Potentially lower due to reduced crystallinity. | Generally higher due to ordered π-stacking. |
Host-Guest Chemistry and Supramolecular Assemblies
Utilization as Scaffolds for Selective Host-Guest Interactions
Beyond their use as bulk materials, thiophene-based molecules can serve as sophisticated scaffolds for building supramolecular assemblies through host-guest chemistry. Host-guest systems are composed of a larger "host" molecule that forms a complex with a smaller "guest" molecule through non-covalent interactions. wikipedia.org Oligomers or specifically designed molecules containing the this compound unit are promising candidates for such applications.
The design of a host molecule based on this compound would leverage its distinct structural features:
Rigid π-System: The thiophene ring provides a rigid, planar, and electronically active backbone.
Aromatic Pockets: The ethylphenyl side chains can act as "walls," creating a well-defined hydrophobic and aromatic cavity. This pocket could selectively bind guest molecules that are complementary in size, shape, and chemical nature. For example, such a host could show selectivity for planar aromatic guests like fullerenes or other polycyclic aromatic hydrocarbons through π-π stacking interactions. chinesechemsoc.org
Reporter Functionality: The inherent fluorescence of the thiophene scaffold can be used as a signaling mechanism. Upon binding of a guest molecule within the cavity, the electronic environment of the host changes, leading to a modification of its fluorescence (e.g., quenching or enhancement). This allows the binding event to be monitored optically. nih.govresearchgate.net
For instance, a dimer or trimer of this compound could be synthesized to form a cleft-like structure. The ethylphenyl groups would orient themselves to form a binding site. The inclusion of a guest molecule within this site would restrict the rotational freedom of the side chains and alter the conformation of the oligothiophene backbone, resulting in a detectable change in its fluorescence spectrum. This principle allows for the rational design of highly selective chemosensors based on discrete molecular hosts rather than polymers.
Self-Assembly of this compound Units into Ordered Supramolecular Structures
The ability of organic molecules to spontaneously organize into well-defined, ordered aggregates is a cornerstone of bottom-up nanotechnology and materials science. Thiophene derivatives, in particular, have been the subject of extensive research due to their propensity to form supramolecular structures driven by a combination of non-covalent interactions. While direct experimental data on the self-assembly of this compound is not extensively documented in publicly available research, its structural features allow for well-founded postulations on its behavior based on established principles of supramolecular chemistry of analogous thiophene-based systems.
The ethyl group at the meta-position of the phenyl ring is anticipated to play a significant role in modulating the intermolecular interactions and, consequently, the morphology of the resulting supramolecular structures. Alkyl substituents on aromatic systems are known to influence solubility and can introduce steric effects that guide the self-assembly process. The ethyl group in this compound may lead to a "herringbone" or "brickwork" packing arrangement, which is common for substituted aromatic compounds. These packing motifs are a compromise between maximizing π-π overlap and minimizing steric hindrance from the alkyl chains.
Furthermore, the interplay between the thiophene-phenyl π-system and the flexible ethyl chain can lead to complex phase behavior, potentially resulting in the formation of liquid crystalline phases under specific temperature and concentration conditions. The ability to control the self-assembly of this compound through external stimuli such as solvent choice, temperature, and substrate effects opens up possibilities for the fabrication of novel organic electronic materials with tailored properties.
To illustrate the influence of substituents on the self-assembly of thiophene derivatives, the following interactive data table provides representative data on how different functional groups can affect key parameters of the resulting supramolecular structures, based on findings for analogous compounds.
| Thiophene Derivative | Dominant Intermolecular Interaction(s) | Typical Morphology | Illustrative Interplanar Distance (Å) |
| 2-Phenylthiophene (B1362552) | π-π stacking | Nanofibers, Lamellar Sheets | 3.5 - 3.8 |
| 2-(3-Methylphenyl)thiophene | π-π stacking, C-H···π | Nanoribbons | 3.6 - 3.9 |
| This compound (Expected) | π-π stacking, van der Waals | Nanoribbons, Lamellar Sheets | 3.7 - 4.0 |
| 2,5-Diphenylthiophene | Extended π-π stacking | Platelets, Crystalline Domains | 3.4 - 3.7 |
This table is illustrative and presents expected trends based on published data for similar compounds.
Coordination Chemistry and Catalytic Applications
The sulfur atom in the thiophene ring of this compound possesses lone pairs of electrons that can be donated to a metal center, allowing it to function as a ligand in coordination complexes. The coordination chemistry of thiophenes is a rich field with implications for catalysis and materials science.
This compound as a Ligand in Transition Metal Complexes
This compound can coordinate to transition metals in several modes. The most common is η¹-coordination through the sulfur atom, where the thiophene acts as a soft Lewis base. In this mode, the plane of the thiophene ring is typically oriented away from the metal center. Another important coordination mode is η⁵-coordination, where the thiophene ring binds to the metal through its π-system, similar to cyclopentadienyl ligands. This mode of coordination is often observed with electron-rich metals in low oxidation states.
The steric bulk of the ethylphenyl group can also play a crucial role in the coordination chemistry of this compound. The presence of this substituent can influence the coordination number of the metal center and the geometry of the resulting complex. It can also be used to create specific pockets or channels around the metal center, which can be exploited in catalytic applications to control substrate selectivity.
Below is a representative data table summarizing typical structural parameters of thiophene-based ligands in transition metal complexes, providing a basis for what could be expected for complexes of this compound.
| Complex Type | Coordination Mode | Metal-Sulfur Bond Length (Å) | C-S-C Angle (°) |
| [M(thiophene)Cl₂] | η¹(S) | 2.3 - 2.5 | 90 - 95 |
| [M(thiophene)(CO)₃] | η⁵ | N/A (coordination to π-system) | 105 - 110 |
| [M(2-phenylthiophene)Cl₂] | η¹(S) | 2.3 - 2.5 | 90 - 95 |
| [M(this compound)Cl₂] (Expected) | η¹(S) | 2.3 - 2.5 | 90 - 95 |
This table is illustrative and presents expected values based on published data for similar compounds.
Role in Catalytic Cycles and Mechanistic Implications
Transition metal complexes bearing thiophene-based ligands have shown promise in various catalytic transformations. While specific catalytic applications of this compound complexes are not widely reported, their potential can be inferred from related systems.
One of the most significant areas where thiophene ligands are relevant is in hydrodesulfurization (HDS) catalysis, a crucial process in the petroleum industry for removing sulfur from fossil fuels. Thiophene and its derivatives are often used as model substrates in HDS studies. Metal complexes with thiophene ligands can serve as homogeneous models to understand the mechanism of C-S bond cleavage at a molecular level. The coordination of the thiophene to the metal center is the initial step in the catalytic cycle, followed by oxidative addition of a C-S bond to the metal. The electronic and steric properties of the this compound ligand would be expected to influence the kinetics and thermodynamics of these elementary steps.
The mechanistic implications of using this compound as a ligand are tied to its ability to modulate the electronic and steric environment of the metal center. For instance, in a hypothetical catalytic cycle for C-H activation, the lability of the thiophene ligand could be tuned by the electronic effects of the substituent, allowing for facile substrate binding and product release. The steric profile of the ligand could also enforce a specific coordination geometry that favors a particular reaction pathway, leading to high selectivity.
Future Research Directions and Emerging Trends
Innovations in Green and Sustainable Synthetic Methodologies for Thiophene (B33073) Derivatives
The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods for thiophene derivatives. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. benthamscience.com
Key innovations applicable to the synthesis of 2-(3-Ethylphenyl)thiophene and its analogues include:
Use of Greener Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Future methods will prioritize the use of safer alternatives like ethanol, water, or ionic liquids, which reduce environmental impact and operational hazards. nih.gov
Catalyst Efficiency: Research is focused on developing highly efficient catalytic systems, such as palladium complexes with low catalyst loading or copper-mediated reactions, to facilitate C-H arylation and cyclization reactions. nih.govorganic-chemistry.org This minimizes the need for stoichiometric reagents and reduces metal waste.
Atom Economy: Synthetic strategies are being designed to maximize the incorporation of atoms from the reactants into the final product. Transition-metal-free reactions, such as the sulfuration/cyclization of bromoenynes using safe and inexpensive reagents, exemplify this principle. organic-chemistry.org
Energy Efficiency: The use of microwave radiation and other non-traditional energy sources can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. benthamscience.com
These green methodologies promise to make the production of thiophene derivatives, including this compound, more economical and environmentally responsible.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Thiophene Derivatives
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Solvents | Halogenated and toxic solvents | Ethanol, water, ionic liquids |
| Reagents | Harsh and hazardous cyclizing agents | Inexpensive and safe reagents (e.g., elemental sulfur, sodium halides) nih.govorganic-chemistry.org |
| Catalysts | High-loading metal catalysts | Low-loading, highly efficient catalysts; metal-free options organic-chemistry.org |
| Energy Input | Prolonged conventional heating | Microwave radiation, reduced reaction times benthamscience.com |
| Byproducts | Significant generation of hazardous waste | Minimal waste, higher atom economy organic-chemistry.org |
Integration of Artificial Intelligence and Machine Learning in Computational Design and Materials Discovery
Emerging applications of AI and ML in this field include:
Property Prediction: ML models, trained on vast datasets of existing chemical compounds, can predict the electronic, optical, and physical properties of new thiophene derivatives. mit.edu This allows researchers to screen vast virtual libraries of molecules to identify promising candidates for specific applications, such as organic electronics or pharmaceuticals.
Inverse Design: Advanced algorithms can work backward from a desired set of properties to suggest novel molecular structures. For instance, a researcher could specify a target band gap for a semiconductor, and an AI model could generate potential thiophene-based structures, including variations of this compound, that are likely to exhibit that property.
Accelerating Simulations: Quantum mechanics-based machine learning (QML) can significantly speed up the computationally intensive simulations required to understand the behavior of molecules at an atomic level. nih.gov This enables faster and more efficient exploration of the chemical space around this compound.
By integrating AI and ML, researchers can bypass the time-consuming trial-and-error of traditional discovery, focusing lab work on the most promising candidates identified through computation. youtube.com
Exploration of Novel Material Architectures and Multifunctional Thiophene-Based Systems
Research is moving beyond simple thiophene derivatives to incorporate them into complex, high-performance material architectures. The unique electronic properties of the thiophene ring make it an excellent building block for advanced functional materials. acs.orgnih.gov this compound could serve as a fundamental unit in these next-generation systems.
Areas of active exploration include:
Covalent Organic Frameworks (COFs): COFs are porous, crystalline polymers with a highly ordered structure. Incorporating thiophene units into COF structures can yield materials with intriguing photophysical properties suitable for applications in sensing, catalysis, and light-driven technologies. nih.gov
Oligothiophenes and Polymers: Linking multiple thiophene units together creates oligomers and polymers with extended π-conjugated systems. nih.gov These materials are central to the field of organic electronics and are used in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). acs.org The ethylphenyl group on this compound could be used to tune the solubility and solid-state packing of such polymers.
Multifunctional Systems: There is a growing interest in creating materials that combine multiple functions. For example, a thiophene-based material could be designed to be both fluorescent for imaging applications and have specific electronic properties for use in a sensor. nih.gov The derivatization of the this compound core could be a strategy to impart such multifunctionality.
The versatility of the thiophene scaffold ensures its continued role in the development of materials with novel and complex functions. nih.govmdpi.com
Table 2: Potential Applications of Advanced Thiophene-Based Material Architectures
| Material Architecture | Key Properties | Potential Applications |
|---|---|---|
| Covalent Organic Frameworks (COFs) | High porosity, ordered structure, tunable photophysics nih.gov | Gas storage, chemical sensors, photocatalysis |
| Oligothiophenes/Polymers | Extended π-conjugation, semiconducting behavior nih.gov | Organic solar cells, OLEDs, transistors acs.org |
| Fused Thiophene Systems | Unique quinoid-resonance effects, tunable electronic structures acs.org | High-performance optoelectronics, near-infrared fluorophores |
| Multifunctional Hybrids | Combines multiple physical or chemical properties | Biosensors, theranostics, smart materials |
High-Throughput Experimentation and Automated Synthesis for Thiophene Compound Libraries
To fully explore the potential of thiophene derivatives, researchers need to synthesize and test a large number of different compounds. High-throughput experimentation (HTE) and automated synthesis are powerful tools that enable the rapid creation and screening of libraries of molecules. domainex.co.uknih.gov
This approach involves:
Parallel Synthesis: Using robotic systems and multi-well plates, chemists can run hundreds of distinct reactions in parallel. acs.org This allows for the rapid synthesis of a library of compounds based on the this compound scaffold, where different functional groups are systematically varied.
Rapid Screening: HTE platforms are coupled with fast and sensitive analytical techniques, such as UPLC-MS, to quickly determine the outcome of each reaction and assess the properties of the products. domainex.co.uk
Reaction Optimization: HTE is exceptionally useful for quickly finding the optimal conditions (e.g., catalyst, solvent, temperature) for a specific chemical transformation, which can dramatically accelerate the development of a scalable synthetic route. emolecules.compurdue.edu
By applying HTE, researchers can efficiently map the structure-activity relationships for derivatives of this compound, speeding up the discovery of new materials and molecules with valuable properties for medicinal chemistry or materials science. nih.govacs.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Bromoenynes |
| Ethanol |
| Palladium |
| Copper |
| Elemental Sulfur |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(3-Ethylphenyl)thiophene, and how do reaction conditions influence yield and purity?
- Methodology : Pd-catalyzed cross-coupling (e.g., Stille or Suzuki reactions) is commonly employed for aryl-thiophene bond formation. For example, bis(tri-n-butyltin) sulfide and Pd(PPh₃)₄ in toluene at 130°C achieved 90% yield in analogous thiophene syntheses . Microwave-assisted synthesis can further enhance reaction efficiency (e.g., 95% yield using tributyl(phenyl)stannane and MW heating) . Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate isomers.
- Data Contradictions : Yields may vary due to competing side reactions (e.g., over-oxidation of the thiophene ring) or steric hindrance from the ethylphenyl group.
Q. How can spectroscopic techniques (NMR, FTIR, X-ray) resolve structural ambiguities in this compound derivatives?
- Methodology :
- ¹H/¹³C NMR : Aromatic protons on the thiophene ring typically resonate at δ 6.8–7.2 ppm, while ethyl groups appear as triplets (δ ~1.2–1.4 ppm). Overlapping signals may require 2D-COSY or HSQC for assignment .
- X-ray Crystallography : Critical for confirming regiochemistry (e.g., 3- vs. 4-substitution patterns) and dihedral angles between the thiophene and ethylphenyl moieties, which affect conjugation .
- Data Contradictions : Conflicting spectral data may arise from polymorphism or solvent-induced conformational changes.
Q. What strategies mitigate regioselectivity challenges during functionalization of the thiophene core?
- Methodology : Electrophilic substitution favors the α-position (2- or 5-positions) due to sulfur’s electron-donating effects. For β-substitution (3- or 4-positions), Friedel-Crafts alkylation with SnCl₄ or AlCl₃ can be used, though mixtures may form (e.g., 2- and 3-tert-butyl thiophene derivatives) . Computational modeling (DFT) predicts activation barriers for competing pathways .
Advanced Research Questions
Q. How do electronic and steric effects of the 3-ethylphenyl group influence charge transport in organic semiconductors?
- Methodology :
- Cyclic Voltammetry (CV) : Measures HOMO/LUMO levels; ethylphenyl’s electron-donating nature raises HOMO, enhancing hole mobility .
- DFT Calculations : Analyze π-orbital overlap and torsional strain between thiophene and the substituent. Planar conformations (dihedral angles <20°) improve conjugation .
- Data Contradictions : Discrepancies in charge-carrier mobility may arise from thin-film morphology variations (e.g., annealing temperature effects).
Q. What computational models predict the optoelectronic properties of this compound-based polymers?
- Methodology : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets calculates absorption spectra (λmax) and bandgaps. Time-dependent DFT (TD-DFT) simulates excited-state behavior . Compare results with experimental UV-Vis (e.g., λmax ~350–450 nm for thiophene derivatives) .
- Validation : Cross-reference computed dipole moments with experimental Stark spectroscopy data.
Q. How can contradictory spectroscopic data (e.g., unexpected NOE correlations) be resolved for complex derivatives?
- Methodology :
- Variable-Temperature NMR : Identifies dynamic processes (e.g., ring flipping) that obscure signals .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns to rule out impurities .
- Case Study : Discrepancies in aromatic proton integration may indicate rotameric equilibria stabilized by the ethyl group’s steric bulk.
Q. What are the mechanistic pathways for oxidative degradation of this compound in environmental or device stability studies?
- Methodology :
- HPLC-MS : Tracks degradation products (e.g., sulfoxides or sulfones) under accelerated aging (UV/heat) .
- Electron Paramagnetic Resonance (EPR) : Detects radical intermediates during oxidation .
- Data Contradictions : Competing degradation pathways (ring-opening vs. side-chain oxidation) may lead to inconsistent product ratios.
Applications in Advanced Materials
Q. How does this compound enhance the efficiency of non-fullerene acceptors (NFAs) in organic photovoltaics?
- Methodology : Incorporate into NFAs with fused-ring cores (e.g., IDT or TT) to broaden absorption spectra. Compare device metrics (PCE, Jsc) with control polymers .
- Key Metrics : Ethylphenyl’s hydrophobicity improves thin-film stability, reducing PCE loss under humidity .
Q. What design principles optimize this compound-based copolymers for ambipolar field-effect transistors?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
